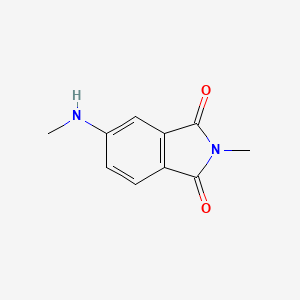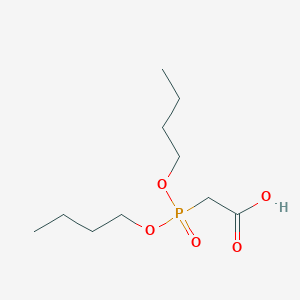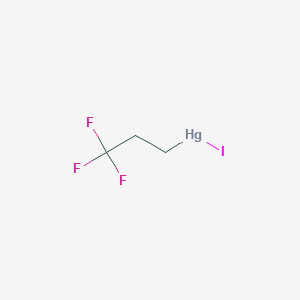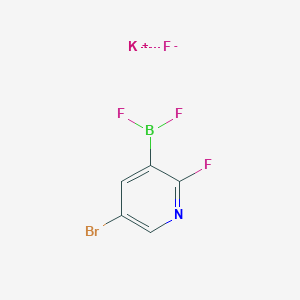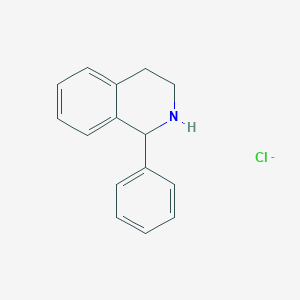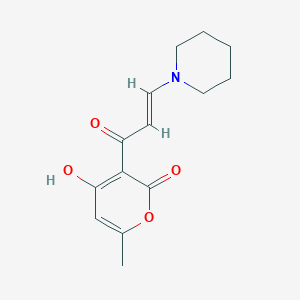
Olfr895-Agonist-10
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Olfr895-Agonist-10 involves multiple steps, including the formation of key intermediates and their subsequent reactions to form the final product. The synthetic route typically includes:
Formation of Intermediates: The initial steps involve the preparation of specific intermediates through reactions such as condensation and cyclization.
Final Assembly: The intermediates are then subjected to further reactions, including nucleophilic substitution and reduction, to form this compound.
Industrial Production Methods
Industrial production of this compound requires optimization of reaction conditions to ensure high yield and purity. This involves:
Scaling Up Reactions: The laboratory-scale reactions are scaled up using larger reactors and optimized conditions.
Purification: The final product is purified using techniques such as crystallization and chromatography to achieve the desired purity levels.
化学反应分析
Types of Reactions
Olfr895-Agonist-10 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions are common in the synthesis and modification of this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which can be used for further studies and applications .
科学研究应用
Olfr895-Agonist-10 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of odorant receptors and their interactions with ligands.
Biology: Investigates the role of Olfr895 in olfactory sensing and other physiological functions.
Medicine: Potential therapeutic applications in treating conditions related to olfactory dysfunction.
Industry: Utilized in the development of new fragrances and flavoring agents.
作用机制
Olfr895-Agonist-10 exerts its effects by specifically binding to and activating the odorant receptor 895 (Olfr895). This activation triggers a cascade of molecular events, including the activation of G-protein-coupled receptors (GPCRs) and subsequent intracellular signaling pathways. These pathways lead to various physiological responses, such as changes in cellular activity and gene expression .
相似化合物的比较
Similar Compounds
GX-585: Another agonist of odorant receptors with similar properties.
Dehydroacetic Acid Analogues: These compounds also exhibit high agonistic activity for Olfr895.
Uniqueness
Olfr895-Agonist-10 is unique due to its high specificity and potency for Olfr895. Its selective binding and activation of this receptor make it a valuable tool for studying the physiological functions of Olfr895 and developing potential therapeutic applications .
属性
分子式 |
C14H17NO4 |
|---|---|
分子量 |
263.29 g/mol |
IUPAC 名称 |
4-hydroxy-6-methyl-3-[(E)-3-piperidin-1-ylprop-2-enoyl]pyran-2-one |
InChI |
InChI=1S/C14H17NO4/c1-10-9-12(17)13(14(18)19-10)11(16)5-8-15-6-3-2-4-7-15/h5,8-9,17H,2-4,6-7H2,1H3/b8-5+ |
InChI 键 |
JLBZECYIJRXUDH-VMPITWQZSA-N |
手性 SMILES |
CC1=CC(=C(C(=O)O1)C(=O)/C=C/N2CCCCC2)O |
规范 SMILES |
CC1=CC(=C(C(=O)O1)C(=O)C=CN2CCCCC2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


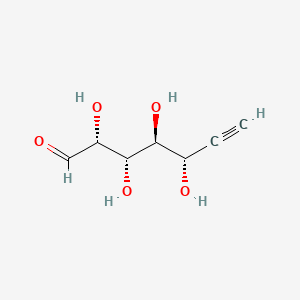
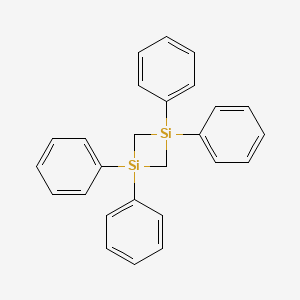
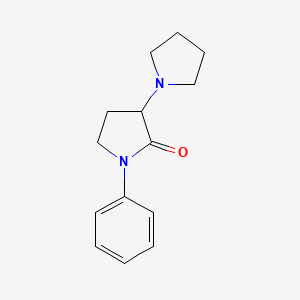
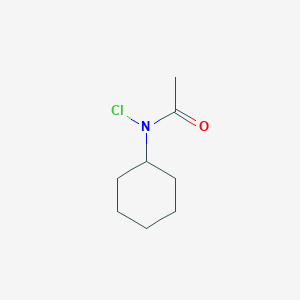
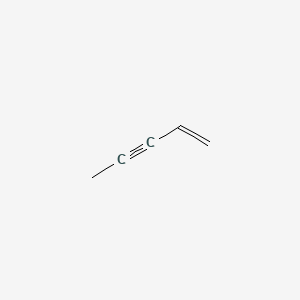
![9-Butyl-6-[(4-fluorobenzyl)sulfanyl]-9h-purin-2-amine](/img/structure/B14748494.png)
![(3Z,5E)-1-benzyl-3,5-bis[(3-bromo-4-hydroxyphenyl)methylidene]piperidin-4-one](/img/structure/B14748495.png)
![(Z)-but-2-enedioic acid;2-ethylbutyl (2S)-2-[[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B14748500.png)
